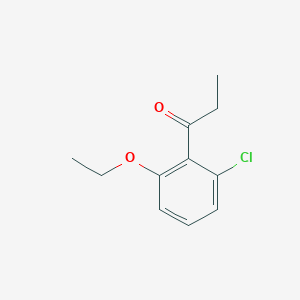
Propan-2-yl pyrrolidine-2-carboxylate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Pro-Oipr.HCl, also known as L-Proline isopropyl ester hydrochloride, is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol . This compound is a derivative of L-Proline, an amino acid, and is often used in various chemical and biological research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Pro-Oipr.HCl typically involves the esterification of L-Proline with isopropyl alcohol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification . The general reaction scheme is as follows:
Esterification: L-Proline reacts with isopropyl alcohol in the presence of hydrochloric acid to form L-Proline isopropyl ester hydrochloride.
Industrial Production Methods
In industrial settings, the production of H-Pro-Oipr.HCl can be scaled up using continuous-flow synthesis techniques. This method allows for efficient mixing and thermal control, leading to higher yields and purity . The continuous-flow synthesis involves the same esterification reaction but is conducted in a continuous reactor system.
Analyse Chemischer Reaktionen
Types of Reactions
H-Pro-Oipr.HCl undergoes various chemical reactions, including:
Substitution: The ester group can participate in nucleophilic substitution reactions, where the isopropyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst.
Substitution: Nucleophiles such as amines or alcohols, often under basic conditions.
Major Products Formed
Hydrolysis: L-Proline and isopropyl alcohol.
Substitution: Various substituted proline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
H-Pro-Oipr.HCl is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Utilized in the development of proline-based drugs and pharmaceuticals.
Biological Studies: Employed in studies involving proline metabolism and its role in various biological processes.
Wirkmechanismus
The mechanism of action of H-Pro-Oipr.HCl is primarily related to its role as a proline derivative. In biological systems, proline plays a crucial role in protein synthesis and structure. The esterification of proline to form H-Pro-Oipr.HCl can influence its reactivity and interactions with other molecules . The molecular targets and pathways involved include:
Protein Synthesis: Incorporation into peptides and proteins.
Enzyme Interactions: Interaction with enzymes involved in proline metabolism.
Vergleich Mit ähnlichen Verbindungen
H-Pro-Oipr.HCl can be compared with other proline derivatives such as:
L-Proline Methyl Ester Hydrochloride: Similar ester derivative but with a methyl group instead of an isopropyl group.
L-Proline Ethyl Ester Hydrochloride: Similar ester derivative but with an ethyl group instead of an isopropyl group.
Uniqueness
The uniqueness of H-Pro-Oipr.HCl lies in its specific ester group, which can influence its reactivity and interactions in chemical and biological systems. The isopropyl group provides different steric and electronic properties compared to methyl or ethyl groups, making it suitable for specific applications.
Eigenschaften
Molekularformel |
C8H16ClNO2 |
|---|---|
Molekulargewicht |
193.67 g/mol |
IUPAC-Name |
propan-2-yl pyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6(2)11-8(10)7-4-3-5-9-7;/h6-7,9H,3-5H2,1-2H3;1H |
InChI-Schlüssel |
ZTZSUYHZQHGYOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C1CCCN1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



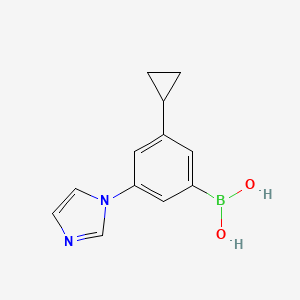


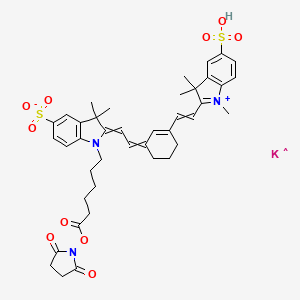

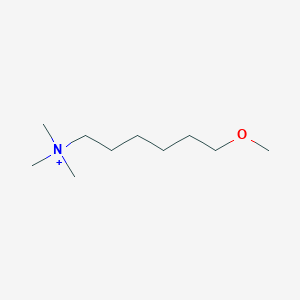
![2,3,5,6-Tetrahydrobenzo[b][1,4,7]trioxonin-9-amine](/img/structure/B14077009.png)


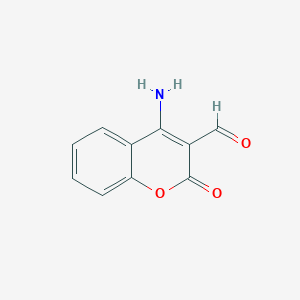
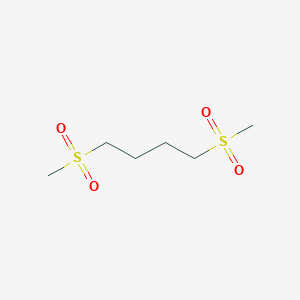
![2-[2-(Pyridin-3-yl)ethenyl]quinazoline](/img/structure/B14077036.png)
